(2E)-1-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)but-2-en-1-one
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Overview
Description
(2E)-1-[2,2,4-TRIMETHYL-7-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]BUT-2-EN-1-ONE is a complex organic compound with a unique structure that includes a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[2,2,4-TRIMETHYL-7-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]BUT-2-EN-1-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline ring, followed by the introduction of the but-2-en-1-one moiety. Common reagents used in these reactions include various alkylating agents, catalysts, and solvents. The reaction conditions may vary, but they generally require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[2,2,4-TRIMETHYL-7-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]BUT-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(2E)-1-[2,2,4-TRIMETHYL-7-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]BUT-2-EN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-1-[2,2,4-TRIMETHYL-7-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]BUT-2-EN-1-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2E)-1-[2,2,4-TRIMETHYL-7-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]BUT-2-EN-1-ONE include:
Quinoline derivatives: These compounds share the quinoline ring system and may have similar chemical and biological properties.
Butenone derivatives: Compounds with the but-2-en-1-one moiety may exhibit similar reactivity and applications.
Uniqueness
The uniqueness of (2E)-1-[2,2,4-TRIMETHYL-7-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]BUT-2-EN-1-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C35H33NO |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(E)-1-(2,2,4-trimethyl-7-tritylquinolin-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C35H33NO/c1-5-15-33(37)36-32-24-30(22-23-31(32)26(2)25-34(36,3)4)35(27-16-9-6-10-17-27,28-18-11-7-12-19-28)29-20-13-8-14-21-29/h5-25H,1-4H3/b15-5+ |
InChI Key |
WVBQVKFXVPCPCU-PJQLUOCWSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1C2=C(C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=CC1(C)C)C |
Canonical SMILES |
CC=CC(=O)N1C2=C(C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=CC1(C)C)C |
Origin of Product |
United States |
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